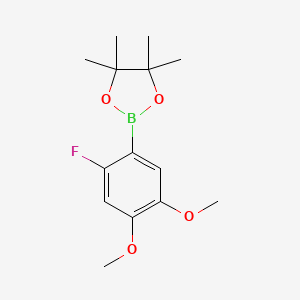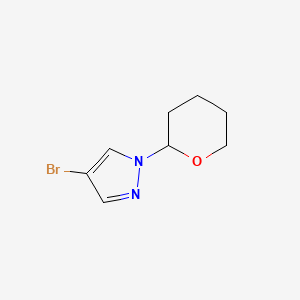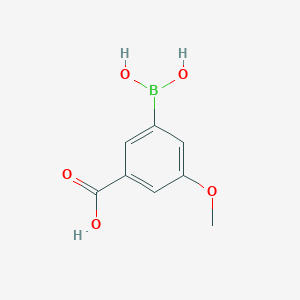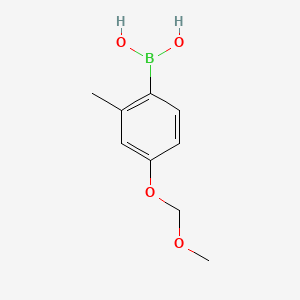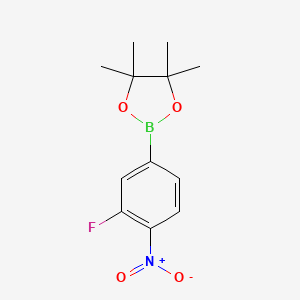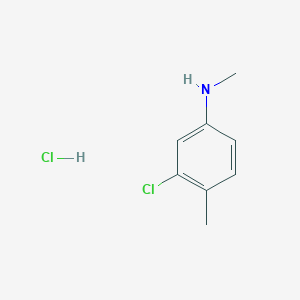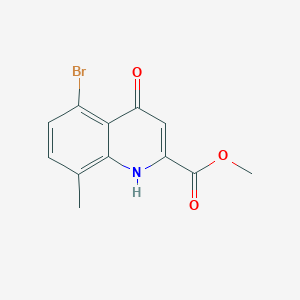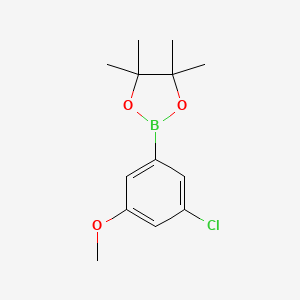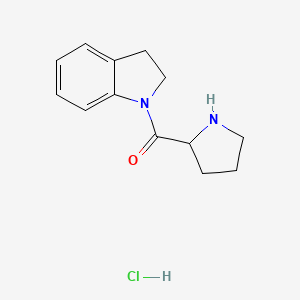
2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride
Overview
Description
The compound “2,3-Dihydro-1H-indol-1-YL(2-pyrrolidinyl)-methanone hydrochloride” is a heterocyclic compound that has been identified as a prophylactic or therapeutic agent for autoimmune diseases . These diseases include psoriasis, rheumatoid arthritis, inflammatory bowel disease, Sjogren’s syndrome, Behcet’s disease, multiple sclerosis, and systemic lupus erythematosus . The compound has been found to have excellent Tyk2 (tyrosine kinase 2) inhibition activity .
Scientific Research Applications
Methanol as a Solvent and Reagent
Methanol-Air Fuel Cells
Research into methanol oxidation in acid electrolytes has shown that platinum group metals are practical catalysts, with a renewed interest in optimizing these processes for applications such as fuel cells. This work highlights the importance of understanding methanol oxidation pathways for developing improved catalysts (Hampson, Willars, & Mcnicol, 1979).
Analytical Applications
HPLC Mobile Phases
The composition of organic solvents in buffered HPLC mobile phases significantly affects the pH and the pK_a of analytes. Research provides models to predict the pH of mobile phases and the pK_a values of acid-base compounds in acetonitrile-water and methanol-water mixtures, which is crucial for accurate chromatographic analysis (Subirats, Rosés, & Bosch, 2007).
Methanol Oxidation and Enzymatic Degradation
Activation Energies for Methanol Oxidation
The electrochemical determination of activation energies for methanol oxidation on polycrystalline platinum in both acidic and alkaline electrolytes provides insights into the oxidation pathways of methanol. This research is foundational for applications using methanol as a liquid fuel in fuel cells, emphasizing the complexity of methanol oxidation and the importance of identifying rate-limiting steps (Cohen, Volpe, & Abruña, 2007).
Chromatographic Characterization
Silica-based Reversed Phases
The chromatographic characterization of silica-based reversed phases using methanol-water mixtures for testing highlights the need for stationary phases that offer symmetrical peaks for neutral and basic solutes, independent of retention on sample size. This research underscores the critical role of solvent composition in the performance of chromatographic separations (Engelhardt, Löw, & Götzinger, 1991).
Mechanism of Action
The compound has an inhibitory action on tyrosine kinase 2 (Tyk2) and is useful for the treatment of various autoimmune diseases . Tyk2 is one of the Janus kinases (JAKs) that play a role in cytokine-dependent control of cellular functions involved in proliferation and immune responses . Tyk2 is known to be involved in signaling of cytokines such as IFN (interferon) -α, IFN-β, IL (interleukin) -6, IL-10 family (IL-10, IL-19, IL-20, IL-22, IL-28, IL-29), IL-12, IL-23 and others .
properties
IUPAC Name |
2,3-dihydroindol-1-yl(pyrrolidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13(11-5-3-8-14-11)15-9-7-10-4-1-2-6-12(10)15;/h1-2,4,6,11,14H,3,5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLIWKXVGQNLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



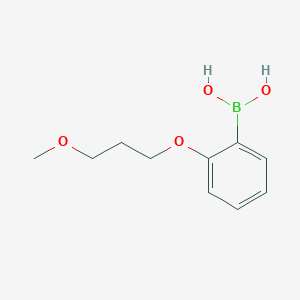
![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)

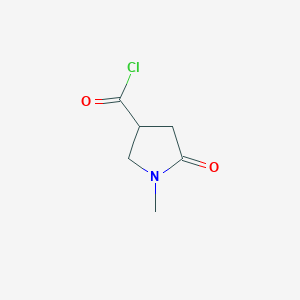
![1-[4-(2-Methoxyethyl)piperidino]-2-(methylamino)-1-ethanone](/img/structure/B1463814.png)
